Ethanone, 1-(2-thianthrenyl)-

Description

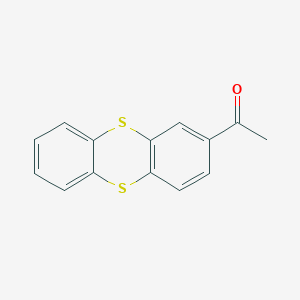

Thianthrene refers to a bicyclic structure with two benzene rings connected by two sulfur atoms. However, several ethanone derivatives with thiophene (a five-membered sulfur-containing heterocycle) are documented.

Properties

CAS No. |

14812-64-7 |

|---|---|

Molecular Formula |

C14H10OS2 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-thianthren-2-ylethanone |

InChI |

InChI=1S/C14H10OS2/c1-9(15)10-6-7-13-14(8-10)17-12-5-3-2-4-11(12)16-13/h2-8H,1H3 |

InChI Key |

XLKTXBRNWCHYAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3S2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Limitations and Discrepancies

- Boiling Point Variability: For 1-(2-thienyl)ethanone, NIST reports conflicting boiling points (379.20 K vs. 486.20 K), possibly due to measurement conditions or impurities .

- Unreported Data : Several analogs (e.g., thiazole derivatives) lack comprehensive thermodynamic or safety profiles, necessitating further study .

Q & A

Q. What analytical techniques are recommended for structural elucidation and purity assessment of Ethanone, 1-(2-thianthrenyl)- in synthetic samples?

To confirm the structure and purity of Ethanone, 1-(2-thianthrenyl)-, researchers should employ a combination of chromatographic and spectroscopic methods:

- Gas Chromatography (GC): Use non-polar columns (e.g., SE-30, OV-101) with temperature programming (e.g., 70°C to 250°C at 5°C/min) to determine retention indices and assess purity. Polar columns like DB-Wax can resolve isomers or closely related derivatives .

- Mass Spectrometry (MS): Electron ionization (EI)-MS provides fragmentation patterns for structural confirmation. Cross-reference observed peaks (e.g., molecular ion at m/z 154 for thiophene analogs) with NIST spectral libraries .

- Infrared (IR) Spectroscopy: Characterize functional groups (e.g., ketone C=O stretch near 1700 cm⁻¹) using solutions in CCl₄ or CS₂, as detailed in Coblentz Society protocols .

Q. What are the critical safety considerations when handling Ethanone, 1-(2-thianthrenyl)- in laboratory environments?

While direct toxicological data for this compound are limited, extrapolation from structurally related thiophene derivatives (e.g., 1-(2-thienyl)-ethanone) suggests:

- Exposure Mitigation: Avoid inhalation of vapors or dust (use fume hoods) and minimize skin contact (wear nitrile gloves and lab coats) .

- Emergency Protocols: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Maintain access to safety data sheets (SDS) for analogs like CAS 88-15-3 .

- Environmental Precautions: Dispose of waste via approved hazardous waste channels due to potential sulfur-containing byproducts .

Advanced Research Questions

Q. How can discrepancies in thermodynamic data (e.g., boiling points) for Ethanone, 1-(2-thianthrenyl)- be systematically addressed?

Discrepancies in reported values (e.g., boiling points varying by ±0.2 K) may arise from differences in experimental conditions or impurities. To resolve these:

- Validate Purity: Use high-resolution GC or HPLC to ensure sample homogeneity before measurement .

- Standardize Methods: Follow protocols from NIST Standard Reference Data, which specify temperature calibration and pressure controls for phase-change studies .

- Cross-Reference Datasets: Compare results with structurally similar compounds (e.g., 1-(2-furanyl)-ethanone, Tboil 340 K) to identify outliers .

Q. What mechanistic studies can elucidate the electronic interactions between the thianthrenyl group and the ketone moiety in Ethanone, 1-(2-thianthrenyl)-?

The electron-withdrawing/donating effects of the thianthrenyl substituent can be investigated via:

- Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR): Compare <sup>13</sup>C NMR chemical shifts of the carbonyl carbon with analogs (e.g., 1-(2-thienyl)-ethanone) to assess electronic perturbations .

- UV-Vis Spectroscopy: Monitor π→π* transitions in the thianthrenyl ring to evaluate conjugation with the ketone group .

Notes on Data Reliability

- Primary Sources: Prioritize data from NIST Standard Reference Databases (e.g., SRD 69) and peer-reviewed journals, avoiding unverified platforms .

- Structural Analogues: Where direct data for Ethanone, 1-(2-thianthrenyl)- are lacking, methodologies for thiophene or furan derivatives (e.g., CAS 1192-62-7) may be adapted with caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.